

Technical Guide: Synthesis of 2-Cyclooctyl-ethylamine

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Compound of Interest

Compound Name: 2-Cyclooctyl-ethylamine

CAS No.: 4744-94-9

Cat. No.: B1507534

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Target Molecule: **2-Cyclooctyl-ethylamine** CAS Registry Number: 4744-94-9 Molecular Formula: $C_{10}H_{21}N$ Molecular Weight: 155.28 g/mol [1]

Executive Summary & Retrosynthetic Logic

The synthesis of **2-cyclooctyl-ethylamine** poses a specific challenge: attaching a linear ethylamine chain to a medium-sized ring without inducing transannular hydride shifts or ring contraction—common pitfalls in cyclooctane chemistry.

Retrosynthetic Analysis:

- Target: Primary amine on a saturated ethyl linker.
- Disconnection: The C-N bond is formed via reduction of a nitrile.
- Intermediate: 2-Cyclooctylacetonitrile.[2]
- Precursor: 2-Cyclooctylideneacetonitrile (Exocyclic alkene).

- Starting Material: Cyclooctanone (Commercial C8 ketone).

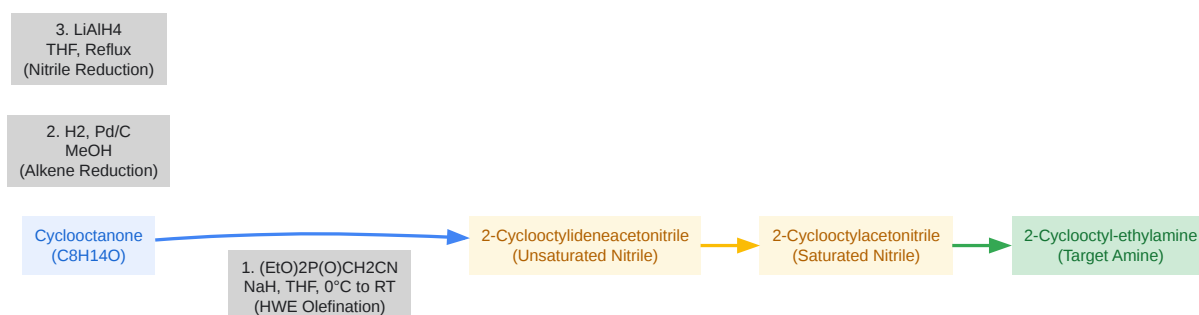
Strategic Choice: We utilize a Horner-Wadsworth-Emmons (HWE) olefination rather than a classical Knoevenagel condensation.

- Why? The HWE reaction using diethyl cyanomethylphosphonate provides thermodynamic control, preventing the formation of endocyclic double bond isomers (endo-isomers) that are difficult to separate.
- Reduction Strategy: A two-stage reduction (Catalytic Hydrogenation

Hydride Reduction) is employed to ensure complete saturation of the alkene before the nitrile is converted to the amine, minimizing the risk of forming secondary amine byproducts.

Reaction Scheme & Pathway

The following diagram illustrates the stepwise transformation from cyclooctanone to the target amine.



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Caption: Stepwise synthesis via HWE olefination followed by sequential reduction.

Detailed Experimental Protocol

Basis: Optimized protocol adapted from Meden et al. (Chem. Commun., 2019) [1].

Step 1: Synthesis of 2-Cyclooctylideneacetonitrile

Reaction Type: Horner-Wadsworth-Emmons (HWE) Olefination.

- Reagents:
 - Cyclooctanone (1.0 eq, 31.7 mmol)
 - Diethyl cyanomethylphosphonate (1.3 eq)
 - Sodium Hydride (NaH) (60% dispersion, 1.3 eq)
 - Solvent: Anhydrous Tetrahydrofuran (THF)
- Protocol:
 - Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF (50 mL).
 - Deprotonation: Add diethyl cyanomethylphosphonate dropwise at 0°C. Stir for 30 mins to generate the phosphonate carbanion (clear solution).
 - Addition: Add cyclooctanone dropwise. The mixture will likely turn slightly yellow.[3]
 - Reaction: Warm to Room Temperature (RT) and stir for 12 hours.
 - Workup: Concentrate in vacuo. Dilute residue with water (50 mL) and extract with Diethyl Ether (Et₂O, 2 x 30 mL).
 - Purification: Dry organic phase over Na₂SO₄, evaporate, and purify via flash column chromatography (Silica gel, Petroleum Ether).
 - Yield Target: ~71%
 - Checkpoint: Product is a colorless oil.[2]

Step 2: Selective Reduction to 2-Cyclooctylacetonitrile

Reaction Type: Catalytic Hydrogenation.

- Reagents:
 - 2-Cyclooctylideneacetonitrile (from Step 1)[4]
 - Palladium on Carbon (Pd/C, 10% wt loading)
 - Hydrogen gas (H₂, balloon pressure)
 - Solvent: Methanol (MeOH)[5]
- Protocol:
 - Dissolve the unsaturated nitrile in MeOH.
 - Add catalytic Pd/C (carefully, under inert gas to prevent ignition).
 - Purge system with H₂ and stir under H₂ balloon at RT.
 - Monitoring: Monitor by TLC until the alkene spot disappears. The nitrile group is generally resistant to H₂/Pd under these mild conditions.
 - Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.
 - Yield Target: ~96% (Quantitative conversion common).

Step 3: Reduction to 2-Cyclooctyl-ethylamine

Reaction Type: Hydride Reduction.

- Reagents:
 - 2-Cyclooctylacetonitrile (from Step 2)[2][4]
 - Lithium Aluminum Hydride (LiAlH₄) (2.0 - 3.0 eq)
 - Solvent: Anhydrous THF
- Protocol:

- Setup: Place LiAlH₄ in a dry flask with anhydrous THF under Argon at 0°C.
- Addition: Add solution of 2-cyclooctylacetonitrile in THF dropwise to the hydride suspension. Caution: Exothermic.
- Reflux: Heat to reflux for 3–6 hours to ensure complete reduction of the nitrile to the primary amine.
- Quench (Fieser Method): Cool to 0°C. Carefully add:
 - mL Water^[3]
 - mL 15% NaOH
 - mL Water
 - (Where
= grams of LiAlH₄ used).
- Isolation: Filter the granular white precipitate. Dry the filtrate (Na₂SO₄) and concentrate.
- Yield Target: ~67%

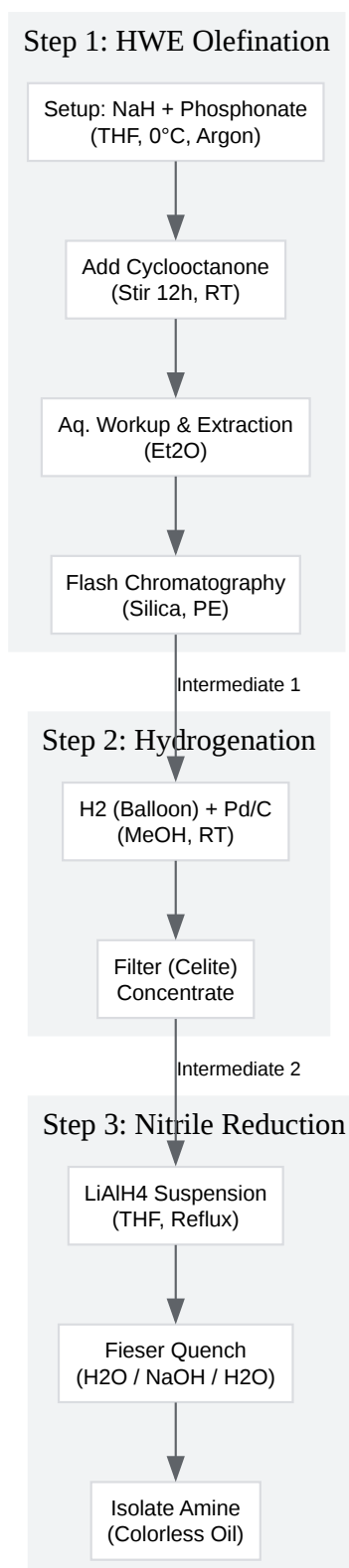
Characterization Data

The following data validates the structure of the final product (CAS 4744-94-9) as reported in the reference literature [1].

Parameter	Value / Description
Appearance	Colorless oil
MS (ESI-HRMS)	Calculated for [M+H] ⁺ (C ₁₀ H ₂₂ N): 156.1747 Found: 156.1745
IR ()	3292 (N-H str), 2911, 2847 (C-H str), 1589 (N-H bend) cm ⁻¹
¹ H NMR	1.35–1.82 (m, 14H, Ring protons), 1.88–2.03 (m, 1H, CH-bridgehead), 2.6–2.8 (m, 2H, CH ₂ -N)
¹³ C NMR	25.0, 25.8, 26.1, 26.9 (Ring CH ₂), 32.1 (Ring CH), 39.0 (Linker CH ₂), 42.0 (CH ₂ -NH ₂)

Experimental Workflow Diagram

This diagram outlines the critical process flow, emphasizing safety and purification checkpoints.



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Caption: Operational workflow for the 3-step synthesis of **2-Cyclooctyl-ethylamine**.

References

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